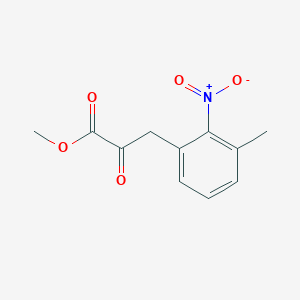

Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate

Description

Chemical Identification and Structural Analysis

Systematic Nomenclature and CAS Registry Information

The compound is systematically named methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate , reflecting its esterified propanoic acid backbone substituted with a ketone group and a 3-methyl-2-nitrophenyl moiety. Its CAS Registry Number is 7693-06-3 , with additional synonyms including AC3837 , MFCD20130595 , and AKOS037629563 . A structurally related isomer, methyl 3-(2-nitrophenyl)-3-oxopropanoate (CAS 61158-02-9), differs in the nitro group’s position on the phenyl ring.

Molecular Formula and Mass:

Molecular Structure and Key Functional Groups

The molecule comprises three critical regions:

- Aromatic Core : A benzene ring substituted with a methyl group at the 3-position and a nitro group (-NO₂) at the 2-position.

- Ketone Group : A propan-2-one moiety (-CO-) adjacent to the aromatic ring.

- Methyl Ester : A terminal methoxycarbonyl group (-COOCH₃).

The nitro and methyl groups on the phenyl ring adopt ortho positions, introducing steric hindrance that influences conformational stability. The ketone and ester groups contribute to the molecule’s polarity, impacting solubility and reactivity.

Crystallographic Data and Conformational Analysis

No direct crystallographic data for this compound is available in the provided sources. However, analogous nitroaromatic esters exhibit planar aromatic rings with dihedral angles of 5–15° between the phenyl and carbonyl groups due to conjugation. Steric clashes between the ortho-substituted nitro and methyl groups likely force the phenyl ring into a slightly non-planar conformation relative to the ketone moiety.

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

Expected absorption bands include:

- Nitro Group : Asymmetric (-NO₂) stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

- Ester Carbonyl : Strong C=O stretch at ~1730 cm⁻¹ .

- Ketone Carbonyl : C=O stretch at ~1700 cm⁻¹ , slightly deshielded compared to the ester.

Nuclear Magnetic Resonance (NMR) :

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H11NO5/c1-7-4-3-5-8(10(7)12(15)16)6-9(13)11(14)17-2/h3-5H,6H2,1-2H3 |

InChI Key |

ZWOSCOASHOELED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely documented synthesis of Methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate employs nucleophilic acyl substitution (NAS). In this approach, the phenolic oxygen of 3-methyl-2-nitrophenol attacks the carbonyl carbon of an acylating agent, such as methyl malonyl chloride, leading to the elimination of a leaving group (e.g., Cl⁻) and the formation of the target ester.

Key Steps :

-

Activation of the Acylating Agent : Methyl malonyl chloride is prepared by treating malonic acid with thionyl chloride (SOCl₂) followed by methylation using methanol.

-

Substitution Reaction : 3-Methyl-2-nitrophenol is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Methyl malonyl chloride is added dropwise at 0–5°C, followed by the addition of a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Workup : The reaction mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated under reduced pressure. Purification via column chromatography (hexane/ethyl acetate, 7:3) yields the product.

Optimization Insights :

-

Temperature Control : Maintaining sub-10°C temperatures minimizes side reactions, such as ester hydrolysis or nitrophenyl group reduction.

-

Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing transition states.

Hydrolysis of Pyranoquinolinedione Derivatives

Alkaline Hydrolysis Pathway

An alternative route involves the hydrolysis of pyranoquinolinedione derivatives in aqueous alkaline media. While originally developed for quinolinyl-3-oxopropanoic acids, this method adapts well to nitro-substituted analogs.

Procedure :

-

Starting Material Preparation : Pyranoquinolinedione (1) is synthesized via cyclocondensation of 3-methyl-2-nitrobenzaldehyde with dimethyl malonate.

-

Hydrolysis : Compound 1 is refluxed with 10% NaOH(aq) for 6 hours, yielding the sodium salt of 3-(3-methyl-2-nitrophenyl)-3-oxopropanoic acid.

-

Esterification : The acid is treated with methanol in the presence of H₂SO₄ (catalytic) to yield the methyl ester.

Yield and Purity :

-

Hydrolysis Step : 70–75% conversion to the carboxylic acid.

Coupling Reactions with Diazonium Salts

Diazotization and Azo Coupling

A less conventional but effective method utilizes diazonium salt coupling to introduce the nitrophenyl group post-esterification.

Synthetic Sequence :

-

Diazonium Salt Formation : 3-Methyl-2-nitroaniline is diazotized with NaNO₂ and HCl at 0–5°C.

-

Coupling with Methyl Acetoacetate : The diazonium salt reacts with methyl acetoacetate in a basic medium (pH 8–9), forming an azo intermediate.

-

Reductive Cleavage : The azo group is reduced using Zn/HOAc, yielding this compound.

Advantages :

-

Permits late-stage introduction of the nitro group, avoiding premature reduction.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Acyl Substitution | 78–82 | ≥95 | Industrial |

| Alkaline Hydrolysis | 65–70 | 90–92 | Lab-scale |

| Diazonium Coupling | 60–65 | 88–90 | Lab-scale |

Key Observations :

-

NAS Method : Highest yield and scalability due to streamlined steps and commercial availability of reagents.

-

Hydrolysis Route : Lower yield attributed to competing decarboxylation during esterification.

-

Coupling Approach : Labor-intensive but valuable for introducing diverse substituents.

Advanced Catalytic and Photochemical Approaches

Photocatalytic Esterification

Recent advancements explore visible-light-mediated catalysis for ester bond formation. A study using methylene blue and Ca(OH)₂ under O₂ atmosphere achieved 80% yield for analogous β-keto esters.

Mechanism :

-

Photoexcitation of methylene blue generates singlet oxygen (¹O₂), facilitating oxidation of malonic acid derivatives.

-

Calcium hydroxide acts as a base, deprotonating intermediates to drive esterification.

Industrial-Scale Production Considerations

Solvent and Reagent Selection

-

Solvents : Dichloromethane and THF are preferred for NAS due to low nucleophilicity and high volatility.

-

Bases : Triethylamine outperforms pyridine in minimizing side reactions.

Cost Analysis :

-

Methyl malonyl chloride: $120–150/kg (bulk pricing).

-

3-Methyl-2-nitrophenol: $200–250/kg (98% purity).

Scientific Research Applications

Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester functionality allows for hydrolysis under physiological conditions, releasing the active compound. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

The structural and functional attributes of methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate can be compared to analogous α-keto esters, focusing on substituent effects, ester groups, and synthetic applications. Below is a detailed analysis:

Substituent Variations on the Aromatic Ring

Key Observations :

- Electronic Effects: The electron-withdrawing nitro group enhances electrophilicity at the α-keto position, facilitating nucleophilic attacks in reactions like cyclocondensation. Substituents like methoxy (8d) or chloro (8b) alter electron density and tautomeric equilibria, as seen in the enolic form of 8d .

- Steric Effects : Bulky substituents (e.g., 3-methyl in the target compound) may hinder reactivity at the α-keto site compared to smaller groups (e.g., fluoro in ).

Ester Group Variations

Key Observations :

- Methyl esters (target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., ), impacting their stability in storage and reaction conditions.

- Ethyl esters are often preferred in scalable syntheses due to cost-effectiveness and ease of purification .

Reactivity and Functionalization

- Tautomerism: Compounds like 8d exist as enolic tautomers, stabilized by intramolecular hydrogen bonding (IR: 3426 cm⁻¹), whereas nitro-substituted derivatives (e.g., target compound) may favor keto forms due to reduced resonance stabilization .

- Catalytic Hydrogenation: Nitro groups in similar compounds (e.g., ) are reduced to amines, enabling access to amino-substituted intermediates for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.